molecular formula C5H2Cl3N3O B12878223 5-Amino-3-(trichloromethyl)-1,2-oxazole-4-carbonitrile CAS No. 93595-12-1

5-Amino-3-(trichloromethyl)-1,2-oxazole-4-carbonitrile

Cat. No.: B12878223
CAS No.: 93595-12-1
M. Wt: 226.44 g/mol
InChI Key: MBTAQVISRUXEDO-UHFFFAOYSA-N
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Description

5-amino-3-(trichloromethyl)isoxazole-4-carbonitrile is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(trichloromethyl)isoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts like AuCl3 . Another approach involves the reaction of N-hydroximidoyl chlorides with aldehydes in the presence of triethylamine, followed by oxidation .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-(trichloromethyl)isoxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-amino-3-(trichloromethyl)isoxazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-(trichloromethyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may act as an inhibitor of GABA uptake, affecting neurotransmission . The exact pathways and targets can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-(trichloromethyl)isoxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its trichloromethyl group, in particular, distinguishes it from other isoxazole derivatives and contributes to its distinct properties.

Properties

CAS No.

93595-12-1

Molecular Formula

C5H2Cl3N3O

Molecular Weight

226.44 g/mol

IUPAC Name

5-amino-3-(trichloromethyl)-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C5H2Cl3N3O/c6-5(7,8)3-2(1-9)4(10)12-11-3/h10H2

InChI Key

MBTAQVISRUXEDO-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(ON=C1C(Cl)(Cl)Cl)N

Origin of Product

United States

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